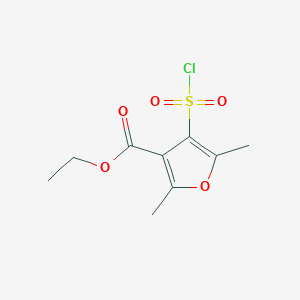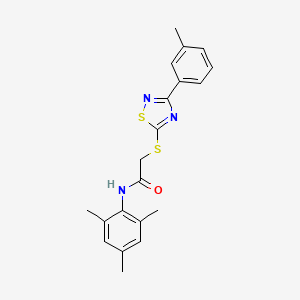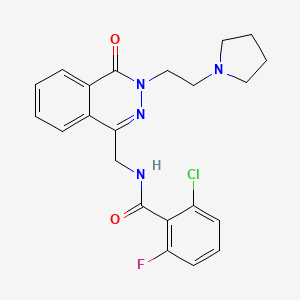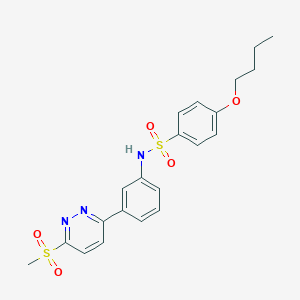
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate is a chemical compound that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), two methyl groups attached to the 2 and 5 positions of the furan ring, a chlorosulfonyl group attached to the 4 position, and an ethyl ester group attached to the 3 position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the methyl groups, and the attachment of the chlorosulfonyl and ethyl ester groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, which is aromatic and planar. The chlorosulfonyl group is a good leaving group, and the ethyl ester group can participate in various reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chlorosulfonyl and ethyl ester groups, both of which can undergo various reactions. For instance, the chlorosulfonyl group can participate in substitution reactions, while the ester group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the compound’s polarity, its molecular weight, and the presence of functional groups .科学的研究の応用
ECF is widely used in scientific research due to its versatility and stability. It has been used as a reagent in organic synthesis, to generate novel compounds, and to study biochemical and physiological processes. ECF has also been used in the synthesis of a variety of compounds, such as nitro compounds, amines, and heterocycles. Additionally, ECF has been used to study the structure and function of proteins, lipids, and other biological molecules.
作用機序
ECF acts as a catalyst in a variety of reactions, promoting the formation of new bonds between molecules. It is believed to act by activating the substrate molecules, allowing them to react more readily with each other. Additionally, ECF can also act as a solvent, allowing molecules to dissolve and react more easily.
Biochemical and Physiological Effects
ECF has been used in a variety of studies to study the structure and function of proteins, lipids, and other biological molecules. In particular, ECF has been used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. Additionally, ECF has been used to study the effects of various hormones on the body, such as insulin, growth hormone, and cortisol.
実験室実験の利点と制限
One of the main advantages of using ECF in laboratory experiments is its stability and versatility. ECF is a relatively stable compound and can be used in a variety of reactions. Additionally, ECF is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, ECF can be corrosive and can react with certain compounds, so it is important to use caution when working with it.
将来の方向性
The use of ECF in scientific research is still in its infancy, and there are a number of potential future directions that could be explored. For example, ECF could be used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. Additionally, ECF could be used to study the effects of various hormones on the body, such as insulin, growth hormone, and cortisol. Additionally, ECF could be used to study the structure and function of proteins, lipids, and other biological molecules. Finally, ECF could be used to generate novel compounds and to synthesize organic compounds.
合成法
ECF is synthesized through a multi-step process that begins with the reaction of ethyl 4-chloro-2,5-dimethyl-3-furoate with chlorosulfonic acid. The resulting product is then reacted with sodium hydroxide, producing ethyl 4-(chlorosulphonyl)-2,5-dimethyl-3-furoate.
特性
IUPAC Name |
ethyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO5S/c1-4-14-9(11)7-5(2)15-6(3)8(7)16(10,12)13/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQUCBSIFLMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)

![6-Cyclopropyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2911675.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2911678.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2911680.png)
amine](/img/structure/B2911681.png)
![2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol](/img/structure/B2911684.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2911688.png)
![N-(3,4-Dihydro-2H-chromen-4-yl)-2-[(3-iodophenyl)methyl-methylamino]acetamide](/img/structure/B2911690.png)
